molecular formula C22H18FNOS B11421320 5-(2-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

5-(2-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B11421320
M. Wt: 363.4 g/mol
InChI Key: GNRRNUBGVCTWSA-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a complex organic compound that belongs to the class of benzothiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 2-phenylthioglycolic acid, followed by cyclization under acidic conditions to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluorophenyl)methyl]-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific structural features, such as the tetrahydrobenzothiazepine core and the presence of both fluorophenyl and phenyl groups.

Properties

Molecular Formula

C22H18FNOS

Molecular Weight

363.4 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C22H18FNOS/c23-18-11-5-4-10-17(18)15-24-19-12-6-7-13-20(19)26-21(14-22(24)25)16-8-2-1-3-9-16/h1-13,21H,14-15H2

InChI Key

GNRRNUBGVCTWSA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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